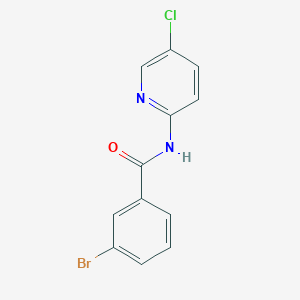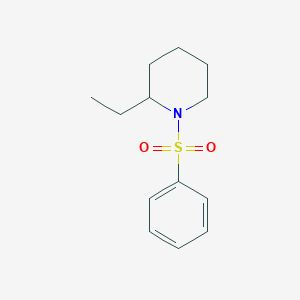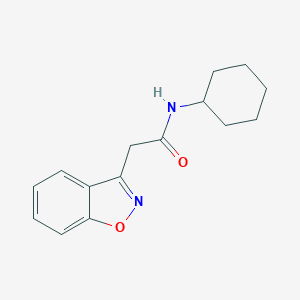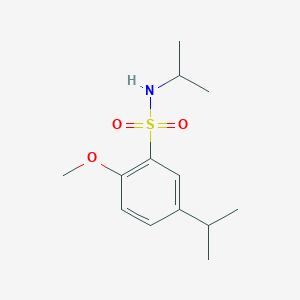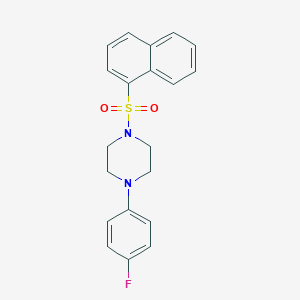
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine, also known as "NFPS," is a chemical compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is responsible for regulating the concentration of glutamate in the synaptic cleft.
作用机制
NFPS is a selective antagonist of the glutamate transporter EAAT3. EAAT3 is responsible for regulating the concentration of glutamate in the synaptic cleft. NFPS inhibits the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects
NFPS has been shown to increase extracellular glutamate levels, leading to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia. NFPS has no significant effects on other neurotransmitters such as dopamine, serotonin, or norepinephrine.
实验室实验的优点和局限性
NFPS is a selective antagonist of the glutamate transporter EAAT3, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. NFPS has been shown to have no significant effects on other neurotransmitters, making it a useful tool for studying the specific effects of glutamate on neuronal function. However, NFPS has limitations in terms of its selectivity, as it also inhibits the uptake of glutamate by other transporters such as EAAT1 and EAAT2.
未来方向
NFPS has the potential to be used as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Future research should focus on developing more selective EAAT3 antagonists with fewer off-target effects. Additionally, research should focus on the development of novel drug delivery systems to improve the efficacy and safety of EAAT3 antagonists. Finally, more research is needed to understand the role of glutamate transporters in neurological disorders and to identify new targets for drug development.
合成方法
NFPS can be synthesized using a three-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 1-naphthalenesulfonyl chloride to produce 1-(4-fluorophenyl)-1-naphthalenesulfonamide. The final step involves the reaction of 1-(4-fluorophenyl)-1-naphthalenesulfonamide with piperazine to produce NFPS.
科学研究应用
NFPS has been used extensively in neuroscience research to study the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. NFPS has been shown to inhibit the uptake of glutamate by EAAT3, leading to an increase in extracellular glutamate levels. This increase in glutamate levels has been linked to the development of seizures and neuronal damage in animal models of epilepsy. NFPS has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and schizophrenia.
属性
产品名称 |
1-(4-Fluorophenyl)-4-(1-naphthylsulfonyl)piperazine |
|---|---|
分子式 |
C20H19FN2O2S |
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-4-naphthalen-1-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H19FN2O2S/c21-17-8-10-18(11-9-17)22-12-14-23(15-13-22)26(24,25)20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2 |
InChI 键 |
BZLVHYBNAPJHMP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



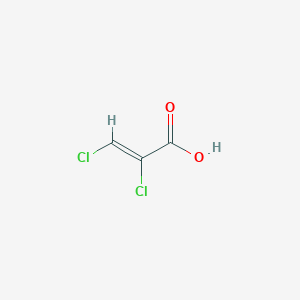
![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

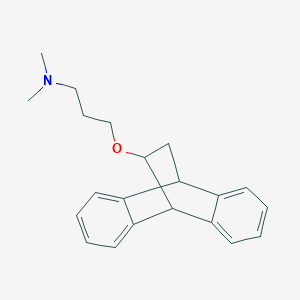
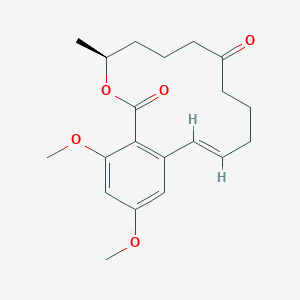
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
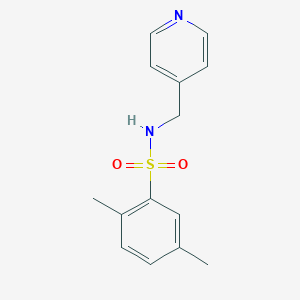
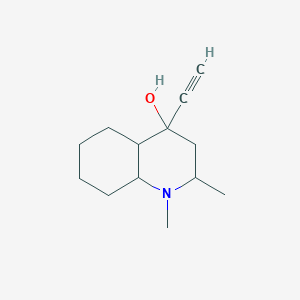

![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)
